molecular formula C16H19ClN4O4S B213500 4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B213500
M. Wt: 398.9 g/mol
InChI Key: FFUZGNBOYRTEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a molecular formula of C16H19ClN4O4S. This compound is known for its unique chemical structure, which includes a pyrazole ring, a morpholine sulfonyl group, and a carboxamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 3-(4-morpholinylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • 3-(4-morpholinylsulfonyl)aniline
  • 4-chloro-3-(4-morpholinylsulfonyl)phenyl derivatives

Uniqueness

4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H19ClN4O4S

Molecular Weight

398.9 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H19ClN4O4S/c1-11-14(17)15(20(2)19-11)16(22)18-12-4-3-5-13(10-12)26(23,24)21-6-8-25-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,18,22)

InChI Key

FFUZGNBOYRTEKA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.